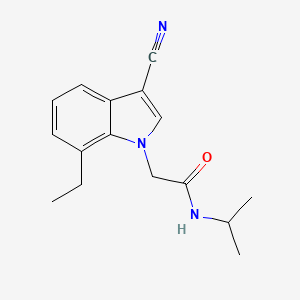![molecular formula C18H22N2O3S B5878543 N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cancer cell growth.
Mechanism of Action
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of enzymes involved in cancer cell growth. Specifically, it inhibits the activity of topoisomerase II and histone deacetylase. Topoisomerase II is an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and cell death. Histone deacetylase is an enzyme that is involved in the regulation of gene expression. Inhibition of this enzyme can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have anti-cancer activity in vitro and in vivo. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide inhibits the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit tumor growth in mice.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for topoisomerase II and histone deacetylase. This allows researchers to study the effects of inhibiting these enzymes on cancer cell growth. However, one limitation of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
Future Directions
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide for cancer treatment.
Synthesis Methods
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with 2-amino-5-methylbenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with methylsulfonyl chloride to form N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been studied for its potential use in combination therapy with other cancer drugs.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-10-8-9-13(2)17(14)19-18(21)15-11-6-7-12-16(15)20(3)24(4,22)23/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSDAKPBZWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)


![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)



![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)